molecular formula C11H15Cl3N2 B1410643 1-(2,5-Dichlorophenyl)-1,4-diazepane hydrochloride CAS No. 1951440-14-4

1-(2,5-Dichlorophenyl)-1,4-diazepane hydrochloride

Cat. No. B1410643
CAS RN: 1951440-14-4
M. Wt: 281.6 g/mol
InChI Key: KNKBKFFBQUXMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dichlorophenyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of diazepanes. It is commonly known as Lorazepam, which is a well-known drug used to treat anxiety disorders and insomnia. Lorazepam is a benzodiazepine drug that works by enhancing the effects of GABA, a neurotransmitter that reduces the activity of neurons in the brain. However,

Scientific Research Applications

Synthesis and Chemical Reactions

1,4-Diazepines, including compounds structurally related to "1-(2,5-Dichlorophenyl)-1,4-diazepane hydrochloride," are synthesized through various chemical reactions. These compounds are characterized by their seven-membered heterocyclic structure containing two nitrogen atoms. The synthesis of 1,4-diazepines has been a focus of scientific research due to their significant medicinal importance. Researchers have developed numerous synthetic routes and chemical reactions to produce 1,4-diazepine derivatives, highlighting their versatility and potential for customization in pharmaceutical development (Rashid et al., 2019).

Biological Activities and Pharmaceutical Applications

1,4-Diazepine derivatives exhibit a wide range of biological activities, which make them of interest for pharmaceutical applications. These activities include antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The diverse biological activities of 1,4-diazepines underscore their potential as therapeutic agents in treating various conditions. Specifically, their anxiolytic and antipsychotic effects are of particular interest, suggesting their utility in the management of anxiety disorders and other psychiatric conditions (Rashid et al., 2019).

properties

IUPAC Name

1-(2,5-dichlorophenyl)-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2.ClH/c12-9-2-3-10(13)11(8-9)15-6-1-4-14-5-7-15;/h2-3,8,14H,1,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKBKFFBQUXMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=CC(=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichlorophenyl)-1,4-diazepane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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